molecular formula C15H23NO B14666985 m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol CAS No. 38906-44-4

m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol

Cat. No.: B14666985
CAS No.: 38906-44-4
M. Wt: 233.35 g/mol
InChI Key: PYNQCOZDOAONJX-UHFFFAOYSA-N
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Description

m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol typically involves the formation of the pyrrolidine ring followed by its attachment to the phenol group. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is known for its efficiency in constructing pyrrolidine rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: Reduction reactions can target the pyrrolidine ring or the phenol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the pyrrolidine ring or phenol group.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a scaffold for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: Compounds with a similar pyrrolidine ring structure.

    Pyrrolidine-2-one: A derivative with a carbonyl group.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the phenol group. This combination of features can result in distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

38906-44-4

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-(3-butan-2-yl-1-methylpyrrolidin-3-yl)phenol

InChI

InChI=1S/C15H23NO/c1-4-12(2)15(8-9-16(3)11-15)13-6-5-7-14(17)10-13/h5-7,10,12,17H,4,8-9,11H2,1-3H3

InChI Key

PYNQCOZDOAONJX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCN(C1)C)C2=CC(=CC=C2)O

Origin of Product

United States

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